N-Methyl-3-nitro-N-phenyl-4-((4-(4-(1,1,3,3-tetramethylbutyl)phenoxy)phenyl)amino)benzenesulphonamide
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Overview
Description
N-Methyl-3-nitro-N-phenyl-4-((4-(4-(1,1,3,3-tetramethylbutyl)phenoxy)phenyl)amino)benzenesulphonamide is a complex organic compound with a unique structure that includes nitro, phenyl, and sulphonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-nitro-N-phenyl-4-((4-(4-(1,1,3,3-tetramethylbutyl)phenoxy)phenyl)amino)benzenesulphonamide typically involves multiple steps. One common approach includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Amination: Conversion of the nitro group to an amine.
Sulphonation: Introduction of the sulphonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-nitro-N-phenyl-4-((4-(4-(1,1,3,3-tetramethylbutyl)phenoxy)phenyl)amino)benzenesulphonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative .
Scientific Research Applications
N-Methyl-3-nitro-N-phenyl-4-((4-(4-(1,1,3,3-tetramethylbutyl)phenoxy)phenyl)amino)benzenesulphonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-3-nitro-N-phenyl-4-((4-(4-(1,1,3,3-tetramethylbutyl)phenoxy)phenyl)amino)benzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1,1,3,3-tetramethylbutyl)-: Shares the tetramethylbutyl group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine: Contains similar structural motifs.
Uniqueness
N-Methyl-3-nitro-N-phenyl-4-((4-(4-(1,1,3,3-tetramethylbutyl)phenoxy)phenyl)amino)benzenesulphonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
79135-82-3 |
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Molecular Formula |
C33H37N3O5S |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
N-methyl-3-nitro-N-phenyl-4-[4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]anilino]benzenesulfonamide |
InChI |
InChI=1S/C33H37N3O5S/c1-32(2,3)23-33(4,5)24-12-16-27(17-13-24)41-28-18-14-25(15-19-28)34-30-21-20-29(22-31(30)36(37)38)42(39,40)35(6)26-10-8-7-9-11-26/h7-22,34H,23H2,1-6H3 |
InChI Key |
XCCIYECKBBTTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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